molecular formula C13H6Cl3F3N2 B1401795 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride CAS No. 1311284-07-7

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride

Cat. No. B1401795
M. Wt: 353.5 g/mol
InChI Key: OZZWMHKLTMOWKM-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride, also known as CTB or Compound 1, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to have various biological activities.

Scientific Research Applications

Fungicide Development

One notable application of structurally similar compounds involves the development of fungicides. For example, a study on fluazinam, a compound with a related structure, demonstrated its effectiveness as a fungicide. The study focused on the crystal structure, revealing hydrogen bonding and a three-dimensional network that could inform the design of new fungicides with enhanced stability and efficacy (Youngeun Jeon et al., 2013).

Chemical Synthesis

In chemical synthesis, this compound's structural motifs have been explored for generating functionalized pyridines. A study on metal-bearing and trifluoromethyl-substituted pyrimidines showcased how substituents like trifluoromethyl and chlorine can stabilize pyrimidyllithium species, leading to high yields of carboxylic acids from related pyrimidines (M. Schlosser et al., 2006). This indicates potential pathways for synthesizing derivatives of the compound for varied industrial and research applications.

Material Science

In material science, the focus on compounds with pyridine and benzimidoyl groups extends to the synthesis of novel polymers and materials with unique properties. For instance, soluble polyimides derived from aromatic diamines containing pyridine and fluorine, similar in structure to the compound , showed excellent solubility and thermal stability, suggesting applications in advanced material design (Shujiang Zhang et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, the assembly and properties of structures based on pyridine derivatives are of interest. Research on supramolecular complexes, which involve hydrogen bonding interactions similar to those in the target compound, highlights the potential for developing materials with tailored mesomorphic properties, essential for liquid crystal technology (Fowzia S. Alamro et al., 2021).

properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2/c14-9-3-1-7(2-4-9)12(16)21-11-6-8(13(17,18)19)5-10(15)20-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZWMHKLTMOWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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